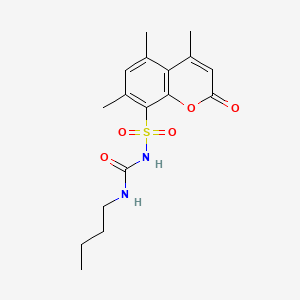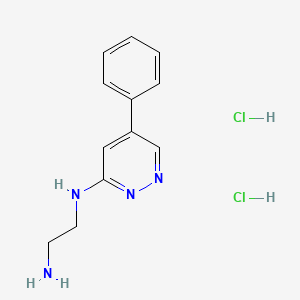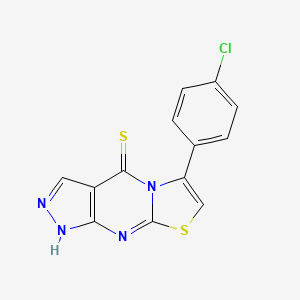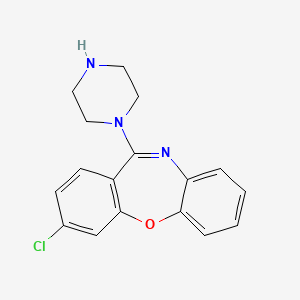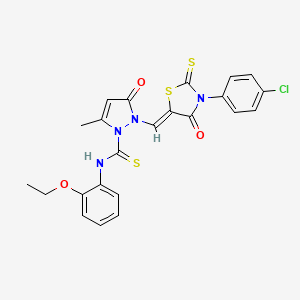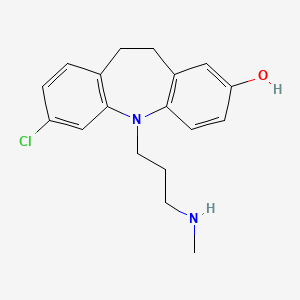
p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-: は、キノン類に属する合成有機化合物です。キノン類は、完全に共役した環状ジオン構造を特徴としています。
製法
合成経路と反応条件: p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-の合成は、通常、p-ベンゾキノンとジエチルアミノペンチルアミンとの反応により行われます。この反応は、目的の生成物が生成されるように、制御された条件下で行われます。 合成された化合物の構造は、赤外分光法、核磁気共鳴分光法、質量分析法などの手法によって確認されます .
工業的製法: この化合物の特定の工業的製法は、広く文書化されていませんが、一般的なアプローチは、収率と純度を最大化するために最適化された反応条件を使用して、大規模な合成を行うことです。このプロセスには、最終生成物を得るための精製や結晶化などの工程が含まれる場合があります。
化学反応解析
反応の種類: p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、キノン構造とジエチルアミノ基の存在によって影響を受けます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求核置換反応は、アルキルハロゲン化物などの試薬を塩基性条件下で使用して行うことができます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノン誘導体をもたらす可能性があり、還元はヒドロキノン誘導体をもたらす可能性があります。
科学研究の応用
化学: 化学において、p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-は、より複雑な分子の合成のためのビルディングブロックとして使用されます。 その独特の構造により、さまざまな修飾が可能になり、合成有機化学において貴重な存在となっています .
生物学および医学: この化合物は、特に抗癌剤の開発において、生物学的用途において可能性を示しています。 研究では、さまざまな癌細胞株に対するその細胞毒性が実証されており、治療薬としての可能性が示されています .
工業: 工業部門では、p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-は、ポリマーやその他の高度な材料の生産における用途が検討されています。 複数のレドックス反応を起こす能力により、充電式電池などのエネルギー貯蔵デバイスの用途に適しています .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- typically involves the reaction of p-benzoquinone with diethylaminopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structures of the synthesized compounds are confirmed by techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
化学反応の分析
Types of Reactions: p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the quinone structure and the diethylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
Chemistry: In chemistry, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: This compound has shown potential in biological applications, particularly in the development of anticancer agents. Studies have demonstrated its cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent .
Industry: In the industrial sector, p-Benzoquinone, 2,5-bis((5-(diethylamino)pentyl)amino)- is explored for its use in the production of polymers and other advanced materials. Its ability to undergo multiple redox reactions makes it suitable for applications in energy storage devices such as rechargeable batteries .
作用機序
p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-の作用機序は、細胞成分との相互作用が関与し、酸化ストレスと細胞死をもたらします。 この化合物は、特定の分子経路を標的にし、細胞機能を混乱させ、癌細胞でアポトーシスを誘発します . ジエチルアミノ基の存在は、細胞膜への浸透能力を高め、その効果を発揮します。
類似化合物との比較
類似化合物:
2,5-ビス(アルキルアミノ)-1,4-ベンゾキノン: これらの化合物は、類似のキノン構造を共有していますが、結合したアルキルアミノ基が異なります.
2,2'-ビス-p-ベンゾキノン誘導体: これらの誘導体は、特にエネルギー貯蔵デバイスにおいて、類似の用途で使用されます.
独自性: p-ベンゾキノン, 2,5-ビス((5-(ジエチルアミノ)ペンチル)アミノ)-は、その特定のジエチルアミノ基により際立っており、その生物活性が高まり、薬剤用途のための有望な候補となっています。
特性
CAS番号 |
102808-97-9 |
|---|---|
分子式 |
C24H44N4O2 |
分子量 |
420.6 g/mol |
IUPAC名 |
2,5-bis[5-(diethylamino)pentylamino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H44N4O2/c1-5-27(6-2)17-13-9-11-15-25-21-19-24(30)22(20-23(21)29)26-16-12-10-14-18-28(7-3)8-4/h19-20,25-26H,5-18H2,1-4H3 |
InChIキー |
MCMARFMAYMRJEF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCCCNC1=CC(=O)C(=CC1=O)NCCCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



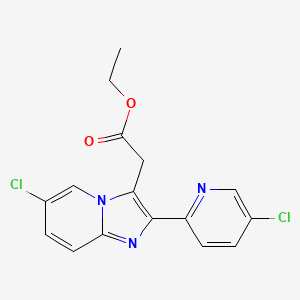
![3-pyridylmethyl N-[2-[[(1S,2S,4S)-1-benzyl-2-hydroxy-5-phenyl-4-[[2-(3-pyridylmethoxycarbonylamino)benzoyl]amino]pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12741485.png)

![(2R)-3-hydroxy-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B12741491.png)

